Cas no 22339-11-3 (2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene)

2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]hept-2-ene,2-(bromomethyl)-6,6-dimethyl-
- 2-Pinene,10-bromo- (6CI,8CI)
- Myrtenyl bromide
- 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
- 22339-11-3
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene #
- SNAIDRDMHGKCAX-UHFFFAOYSA-N
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- EN300-1896901
- Bicyclo[3.1.1]hept-2-ene, 2-(bromomethyl)-6,6-dimethyl-
- SCHEMBL9000633
-
- インチ: InChI=1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3
- InChIKey: SNAIDRDMHGKCAX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CCC2CC1C2(C)C
計算された属性
- せいみつぶんしりょう: 214.03575
- どういたいしつりょう: 214.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896901-2.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1896901-0.05g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1896901-5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1896901-10.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 10g |
$3622.0 | 2023-06-02 | ||
Enamine | EN300-1896901-0.1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1896901-0.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1896901-10g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1896901-1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1896901-1.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-06-02 | ||
Enamine | EN300-1896901-0.25g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.25g |
$774.0 | 2023-09-18 |
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-eneに関する追加情報
Introduction to 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3)
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene, identified by its CAS number 22339-11-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This bicyclic alkene features a unique structural framework that makes it a valuable intermediate in the development of complex molecules, particularly in medicinal chemistry and materials science. The presence of a bromomethyl substituent and the rigid bicyclic system provides versatile reactivity, enabling diverse chemical transformations that are highly relevant to modern synthetic strategies.
The compound's structure consists of a seven-membered ring fused with two six-membered rings, creating a highly strained and reactive system. This strain is often exploited in synthetic pathways to facilitate ring-opening reactions or to introduce functional groups at specific positions. The 6,6-dimethyl substitution further stabilizes the molecule while maintaining its reactivity, making it an attractive candidate for further derivatization.
In recent years, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene has garnered attention in the development of novel therapeutic agents. Its unique structural motifs have been explored in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, researchers have leveraged its reactivity to construct complex scaffolds found in natural products and drug candidates. The bromomethyl group serves as a versatile handle for introducing nucleophiles, enabling the construction of carbon-carbon bonds with precision.
One notable application of this compound is in the synthesis of pharmaceutical intermediates. The ability to functionalize the bicyclo3.1.1hept-2-ene core allows for the creation of molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors or as modulators of enzyme activity. The rigid bicyclic framework often enhances binding affinity and selectivity, which are critical factors in drug design.
The compound's utility extends beyond pharmaceuticals into materials science. Researchers have explored its use in the development of polymers and specialty chemicals where its structural rigidity and reactivity contribute to unique material properties. For instance, polymers derived from 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.
Recent advances in synthetic methodologies have further highlighted the importance of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective functionalizations of this compound. These methods have opened new avenues for constructing complex molecular architectures with fewer synthetic steps, improving overall yields and reducing waste.
The compound's role in drug discovery continues to evolve with emerging research trends. Innovations in computational chemistry and machine learning are being used to predict novel derivatives of 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene that exhibit enhanced pharmacological properties. Such computational approaches complement traditional experimental methods, accelerating the discovery process and identifying promising candidates for further investigation.
In summary, 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 22339-11-3) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules, from drug intermediates to advanced materials. As synthetic chemistry continues to advance, the utility of this compound is expected to grow, driven by innovative methodologies and interdisciplinary collaborations.
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